![molecular formula C6H4Cl2O B1429344 2,4-Dichlorophenol 13C6 CAS No. 1202864-83-2](/img/structure/B1429344.png)
2,4-Dichlorophenol 13C6
Overview
Description
2,4-Dichlorophenol-13C6 is a stable isotope labelled compound of 2,4-Dichlorophenol . It is used in biomolecular NMR . It is a colorless crystalline solid with a medicinal odor .
Synthesis Analysis
The synthesis of 2,4-Dichlorophenol involves a systematic methodology including a literature study, conceptual flow sheet, and process design in more depth . The process is designed to be efficient and sustainable .Molecular Structure Analysis
The molecular formula of 2,4-Dichlorophenol-13C6 is 13C6 H4 Cl2 O . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The transformation behavior of 2,4-Dichlorophenol has been investigated in several reaction systems including KMnO4, heat/PS, O3, UV, Fenton, NaClO, and K2FeO4 treatment .Physical And Chemical Properties Analysis
2,4-Dichlorophenol-13C6 has a molecular weight of 168.96 . It is a colorless crystalline solid with a medicinal odor . It has a melting point of 45 °C and sinks in water .Scientific Research Applications
Environmental Pollution Control
2,4-Dichlorophenol 13C6: is utilized in the study of environmental pollution control, particularly in water treatment. Researchers have explored its degradation in water through sequential electrocatalytic reduction and oxidation processes . This method has shown high efficiency in removing contaminants, with the removal efficiencies of 2,4-Dichlorophenol reaching up to 99.72% . The process involves generating hydroxy radicals which are the main active species in the Electro-Fenton oxidation process, leading to the effective mineralization of 2,4-Dichlorophenol in aqueous solutions .
Radiolytic Oxidation Studies
The compound is also significant in radiolytic oxidation studies. Radiolytic oxidation of 2,4-Dichlorophenol in aqueous solutions has demonstrated that hydroxyl radicals predominantly add to the unsubstituted positions of the aromatic ring . This research is crucial for understanding the degradation pathways and designing effective radiation-induced degradation processes for chlorinated phenols in water.
Photocatalytic Degradation Research
In the field of photocatalytic degradation, 2,4-Dichlorophenol 13C6 serves as a model pollutant. Studies have been conducted using nanomaterials like silver halide catalysts to degrade 2,4-Dichlorophenol under UV and visible light irradiation . The research focuses on optimizing the conditions for maximum degradation efficiency, which is vital for treating refractory phenolic pollutants in water systems.
Herbicide Production Analysis
This chlorinated phenol is integral to the synthesis of herbicides such as 2,4-dichlorophenoxyacetic acid . Its role in the preparation and the subsequent environmental impact due to wastewater from the herbicide production industry is a significant area of study.
Industrial Waste Treatment
The compound’s application extends to the analysis of industrial waste treatment. It is used to understand the pollution caused by industries that dispose of wastewater containing 2,4-Dichlorophenol, such as the wood, textile, and paper manufacturing industries . Research in this area aims to develop more efficient and eco-friendly techniques to remove such pollutants from the aquatic environment.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZWRUODUSTPEG-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745897 | |
Record name | 2,4-Dichloro(~13~C_6_)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorophenol 13C6 | |
CAS RN |
1202864-83-2 | |
Record name | 2,4-Dichloro(~13~C_6_)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1202864-83-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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